molecular formula C26H28N4O3 B303635 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Número de catálogo B303635
Peso molecular: 444.5 g/mol
Clave InChI: HUUDARBXWKFUFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of synaptic plasticity and learning and memory processes. DMQX has been extensively studied for its potential use in the treatment of various neurological disorders, including epilepsy, chronic pain, and addiction.

Mecanismo De Acción

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a non-competitive antagonist of the NMDA receptor, binding to a specific site on the receptor that is distinct from the glutamate binding site. By blocking the influx of calcium ions into the postsynaptic neuron, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits NMDA receptor-mediated synaptic transmission and plasticity, which can have profound effects on neuronal excitability and network activity.
Biochemical and Physiological Effects:
2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a number of biochemical and physiological effects in various experimental systems. It can inhibit the induction of long-term potentiation (LTP), a cellular process that underlies learning and memory, in the hippocampus. 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also block the development of kindling, a model of epilepsy, and reduce hypersensitivity in models of chronic pain. In addition, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to attenuate the reinforcing effects of drugs of abuse, such as cocaine and nicotine, in animal models of addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages as a research tool, including its high potency and selectivity for the NMDA receptor, as well as its well-characterized mechanism of action. However, there are also some limitations associated with its use. For example, 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can have off-target effects on other ion channels and receptors, which can complicate data interpretation. In addition, its high potency can make it difficult to achieve a suitable dose-response curve, which can limit its utility in some experimental paradigms.

Direcciones Futuras

There are several future directions for research on 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and related compounds. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subunits or splice variants of the receptor. Another potential application is the use of 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile as a tool to investigate the role of NMDA receptors in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is growing interest in the use of NMDA receptor antagonists as a therapeutic approach for the treatment of psychiatric disorders, such as depression and schizophrenia.

Métodos De Síntesis

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized through a multistep process, starting from commercially available starting materials. The first step involves the condensation of 3,4-dimethoxyaniline with ethyl acetoacetate to form the corresponding quinoxaline derivative. This intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to produce 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in high yield and purity.

Aplicaciones Científicas De Investigación

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been widely used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to block NMDA receptor-mediated synaptic transmission and plasticity in the hippocampus, a brain region critical for learning and memory. 2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been used to study the mechanisms underlying epileptogenesis and chronic pain, as well as the neurobiological basis of drug addiction.

Propiedades

Nombre del producto

2-Amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Fórmula molecular

C26H28N4O3

Peso molecular

444.5 g/mol

Nombre IUPAC

2-amino-4-(3,4-dimethoxyphenyl)-1-(dimethylamino)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H28N4O3/c1-29(2)30-20-12-18(16-8-6-5-7-9-16)13-21(31)25(20)24(19(15-27)26(30)28)17-10-11-22(32-3)23(14-17)33-4/h5-11,14,18,24H,12-13,28H2,1-4H3

Clave InChI

HUUDARBXWKFUFH-UHFFFAOYSA-N

SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4

SMILES canónico

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC(=C(C=C3)OC)OC)C(=O)CC(C2)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.